molecular formula C11H13NO3 B1601022 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 61306-74-9

5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1601022
CAS No.: 61306-74-9
M. Wt: 207.23 g/mol
InChI Key: DTISIMIVIVPNEX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with methoxy groups at positions 5 and 8, and a dihydroquinolinone moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for drug development due to its structural similarity to other bioactive quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,8-dimethoxyquinoline.

    Reduction: The quinoline ring is reduced to form the dihydroquinoline intermediate using reducing agents like sodium borohydride or catalytic hydrogenation.

    Cyclization: The dihydroquinoline intermediate undergoes cyclization to form the quinolinone structure. This step may involve acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the methoxy positions.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy groups may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure but lacking the methoxy and dihydroquinolinone moieties.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at position 8, known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of methoxy groups at positions 5 and 8, which may influence its chemical reactivity and biological activity. The dihydroquinolinone moiety also distinguishes it from other quinoline derivatives, potentially offering different pharmacological properties.

Properties

IUPAC Name

5,8-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h4-5H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTISIMIVIVPNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511872
Record name 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61306-74-9
Record name 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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